![molecular formula C12H11NS B14454179 4-[(Phenylsulfanyl)methyl]pyridine CAS No. 71897-39-7](/img/structure/B14454179.png)
4-[(Phenylsulfanyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Phenylsulfanyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group at the 4-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and phenylsulfanyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyridine with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylsulfanyl group.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 4-bromomethylpyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Phenylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Nitro- or halogen-substituted pyridine derivatives.
Applications De Recherche Scientifique
4-[(Phenylsulfanyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the pyridine ring.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 4-[(Phenylsulfanyl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfanyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-Phenylpyridine: Contains a phenyl group instead of a phenylsulfanyl group, affecting its electronic properties and interactions.
4-(Methylthio)pyridine: Contains a methylthio group instead of a phenylsulfanyl group, leading to differences in steric and electronic effects.
Uniqueness
4-[(Phenylsulfanyl)methyl]pyridine is unique due to the presence of both the phenylsulfanyl and pyridine groups, which confer distinct chemical properties. The phenylsulfanyl group enhances the compound’s hydrophobicity and ability to participate in specific interactions, while the pyridine ring provides a versatile platform for further functionalization.
Propriétés
Numéro CAS |
71897-39-7 |
|---|---|
Formule moléculaire |
C12H11NS |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
4-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2 |
Clé InChI |
UXCAQIZFWNKKHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
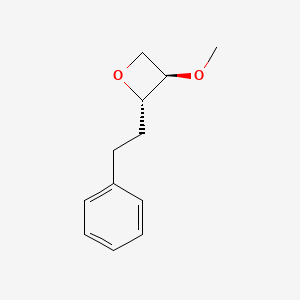


![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

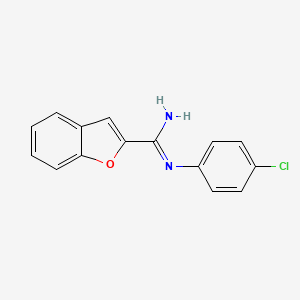
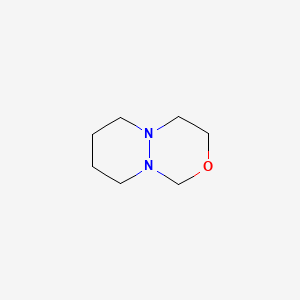
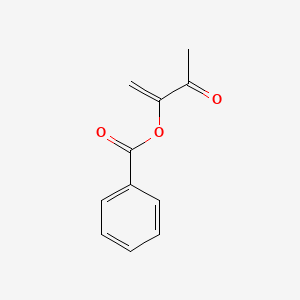
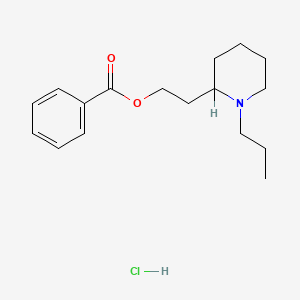
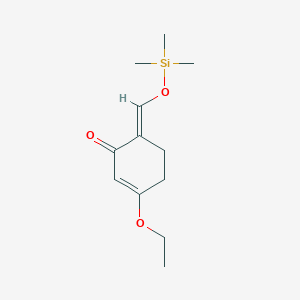
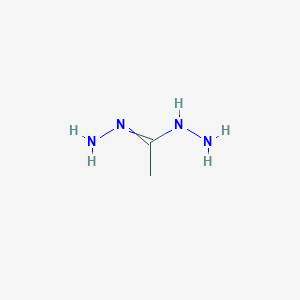
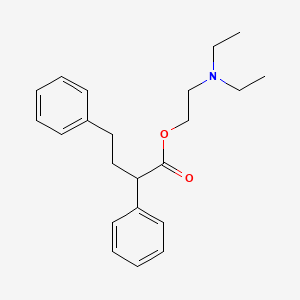
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
